Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-
Overview
Description
Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]- , also known by other names such as Acetophenone, 2’,4’,6’-trihydroxy- and Phloracetophenone , is a chemical compound with the molecular formula C₈H₈O₄ . Its molecular weight is approximately 168.15 g/mol . The compound features a unique arrangement of hydroxyl groups on a phenyl ring, which contributes to its distinct properties.
Scientific Research Applications
Molecular Docking and ADMET Studies
Ethanone has been studied for its anti-microbial properties, particularly against Staphylococcus aureus. Molecular docking techniques revealed good binding efficacy of Ethanone with certain proteins in Staphylococcus aureus. ADMET studies indicate compliance with Lipinski's rule and effective binding with specific proteins, suggesting potential as a microbial inhibitor (Medicharla et al., 2022).
Synthesis and Application in Chemistry
Research has focused on synthesizing biologically active phenyl derivatives of Ethanone. These studies involve various synthesis techniques, including methylation and demethylation, highlighting Ethanone's versatility in chemical synthesis (Mzozoyana & Van Heerden, 2017).
Application in Photoprotective Chemistry
Ethanone derivatives have been utilized as photoremovable protecting groups for carboxylic acids. This application is significant in photochemistry, where controlled release of protected compounds is essential (Walters et al., 2003).
Antimicrobial Activity
Various Ethanone derivatives have been synthesized and tested for antimicrobial activity. These compounds have shown effectiveness against both gram-positive and gram-negative bacteria, demonstrating Ethanone's potential in developing new antimicrobial agents (Wanjari, 2020).
Anti-Inflammatory Properties
Research on phenyl dimer compounds, including Ethanone derivatives, has revealed their anti-inflammatory activities. This suggests potential therapeutic applications of Ethanone in treating inflammation-related conditions (Singh et al., 2020).
properties
IUPAC Name |
1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-7(2)4-5-9-10(15)6-11(16)12(8(3)14)13(9)17/h4,6,15-17H,5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSODLHSFRVYYBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1O)O)C(=O)C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470619 | |
Record name | Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27364-71-2 | |
Record name | Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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